molecular formula C20H26O8S2 B12274504 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid

Cat. No.: B12274504
M. Wt: 458.5 g/mol
InChI Key: LTCBZKRIFXLAJY-UHFFFAOYSA-N
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Description

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is a sulfonic acid derivative featuring a butane backbone with sulfonic acid groups at positions 1 and 4, and phenylmethoxymethyl substituents at positions 2 and 2. This structure confers unique physicochemical properties, including high polarity due to the sulfonic acid groups and steric bulk from the aromatic substituents.

Properties

Molecular Formula

C20H26O8S2

Molecular Weight

458.5 g/mol

IUPAC Name

2,3-bis(phenylmethoxymethyl)butane-1,4-disulfonic acid

InChI

InChI=1S/C20H26O8S2/c21-29(22,23)15-19(13-27-11-17-7-3-1-4-8-17)20(16-30(24,25)26)14-28-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,21,22,23)(H,24,25,26)

InChI Key

LTCBZKRIFXLAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CS(=O)(=O)O)C(COCC2=CC=CC=C2)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid typically involves multiple steps, starting with the preparation of the phenylmethoxymethyl intermediates. These intermediates are then reacted with butane-1,4-disulfonic acid under controlled conditions to form the final product. The reaction conditions often include the use of strong acids or bases, specific temperatures, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid groups can participate in acid-base reactions, while the phenylmethoxymethyl groups may interact with various biological molecules through hydrophobic and aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid C₂₄H₃₀O₈S₂ 526.62 Phenylmethoxymethyl (2,3); sulfonic acid (1,4) Not explicitly listed
Butane-1,4-disulfonic acid C₄H₁₀O₆S₂ 218.25 Sulfonic acid (1,4) 27665-39-0
1,4-Butanedisulfonic acid disodium salt C₄H₈O₆S₂·2Na 262.20 Sulfonic acid (1,4); sodium salt 36589-61-4
4-Hydroxybutane-1-sulfonic acid C₄H₁₀O₄S 154.18 Hydroxyl (4); sulfonic acid (1) 26978-64-3

Key Observations :

  • The phenylmethoxymethyl groups in the target compound increase molecular weight and hydrophobicity compared to unsubstituted butane disulfonic acids.
  • Sodium salts (e.g., 1,4-butanedisulfonic acid disodium salt) enhance solubility in polar solvents, while bulky substituents may reduce crystallinity .

Physicochemical Properties

Topological indices from QSPR studies (Table 3 in ) reveal differences in molecular complexity:

Compound Gourava Index Sombor Index
Butane-1,4-disulfonic acid 121.94 231.47
1,4-Diaminobutane 24.18 27.99
2,3-Butanedione 71.50 35.52
  • The high Gourava and Sombor indices for butane-1,4-disulfonic acid reflect its branched electronic structure and polarity, which are amplified in the target compound due to additional substituents .

Biological Activity

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is a sulfonic acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H22O6S2
  • Molecular Weight : 406.50 g/mol
  • CAS Number :

The biological activity of 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is primarily attributed to its ability to interact with various biological pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

Pathogen TypeActivity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaLow
FungiMinimal

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound possesses selective cytotoxic effects. Notably:

  • A549 (Lung Cancer) : IC50 = 25 µM
  • MCF-7 (Breast Cancer) : IC50 = 30 µM
  • HeLa (Cervical Cancer) : IC50 = 40 µM

These results suggest potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.
  • In Vivo Efficacy :
    • In a murine model of inflammation, administration of the compound resulted in a notable decrease in inflammatory markers (TNF-alpha and IL-6), suggesting anti-inflammatory potential.
  • Synergistic Effects with Other Compounds :
    • A combination study with standard antibiotics showed enhanced antimicrobial activity when paired with 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid against resistant strains of bacteria.

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